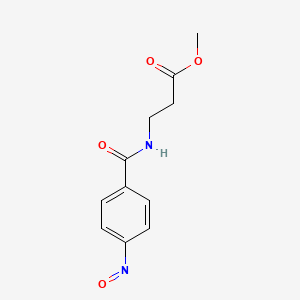
Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes benzyl, dibenzylamino, and ethyl(3-hydroxypropyl)amino groups, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the dibenzylamino group, followed by the introduction of the ethyl(3-hydroxypropyl)amino group. The final step involves the esterification of the pentanoate backbone with the benzyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Continuous flow reactors offer advantages in terms of scalability and control over reaction conditions, while batch reactors may be preferred for smaller-scale production.
化学反応の分析
Types of Reactions
Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学的研究の応用
Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Industry: The compound can be used in the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism of action of Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
類似化合物との比較
Similar Compounds
- Benzyl 2-(Dibenzylamino)-5-(methylamino)pentanoate
- Benzyl 2-(Dibenzylamino)-5-(propylamino)pentanoate
- Benzyl 2-(Dibenzylamino)-5-(butylamino)pentanoate
Uniqueness
Benzyl 2-(Dibenzylamino)-5-(ethyl(3-hydroxypropyl)amino)pentanoate stands out due to the presence of the ethyl(3-hydroxypropyl)amino group, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity and interaction with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C31H40N2O3 |
|---|---|
分子量 |
488.7 g/mol |
IUPAC名 |
benzyl 2-(dibenzylamino)-5-[ethyl(3-hydroxypropyl)amino]pentanoate |
InChI |
InChI=1S/C31H40N2O3/c1-2-32(22-13-23-34)21-12-20-30(31(35)36-26-29-18-10-5-11-19-29)33(24-27-14-6-3-7-15-27)25-28-16-8-4-9-17-28/h3-11,14-19,30,34H,2,12-13,20-26H2,1H3 |
InChIキー |
LZXBVYNTDROINL-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCC(C(=O)OCC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


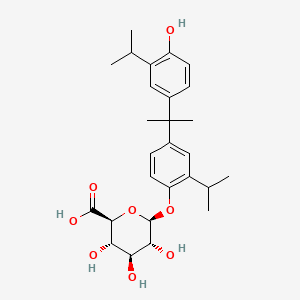

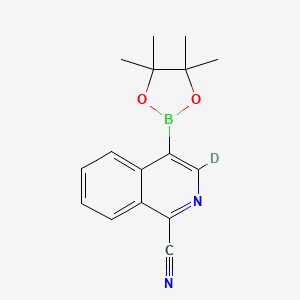
![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)
![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)

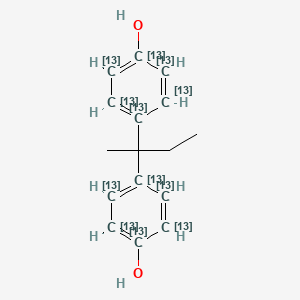
![4-[(2-Aminophenyl)methylamino]cyclohexan-1-ol;hydrochloride](/img/structure/B13854389.png)
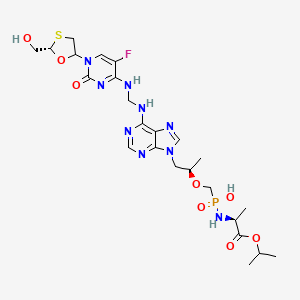
![4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine](/img/structure/B13854410.png)
